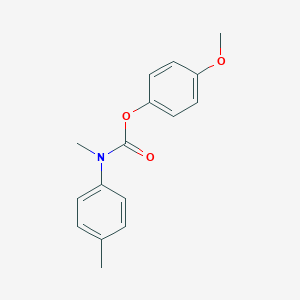

4-Methoxyphenyl methyl(p-tolyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is favored for its lower toxicity to humans and animals compared to organophosphate insecticides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl methyl(p-tolyl)carbamate typically involves the reaction of 4-methoxyphenol with methyl isocyanate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through various techniques such as distillation and crystallization to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxyphenyl methyl(p-tolyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of substituted carbamates.

Aplicaciones Científicas De Investigación

4-Methoxyphenyl methyl(p-tolyl)carbamate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.

Biology: It is used in studies of enzyme inhibition, particularly acetylcholinesterase inhibition, which is relevant to neurobiology and toxicology.

Industry: It is used in the formulation of insecticides and pesticides for agricultural and public health purposes.

Mecanismo De Acción

The primary mechanism of action of 4-Methoxyphenyl methyl(p-tolyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism.

Comparación Con Compuestos Similares

4-Methoxyphenyl methyl(p-tolyl)carbamate can be compared with other carbamate insecticides such as carbaryl and aldicarb. While all these compounds share a similar mechanism of action, this compound is unique in its lower toxicity to humans and animals, making it a safer alternative for use in agriculture and public health.

List of Similar Compounds

- Carbaryl

- Aldicarb

- Propoxur

- Methomyl

These compounds are all carbamate insecticides with varying degrees of toxicity and efficacy.

Actividad Biológica

4-Methoxyphenyl methyl(p-tolyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group, a carbamate functional group, and a tolyl moiety. Its chemical structure can be represented as follows:

- Chemical Formula: C12H15NO2

- Molecular Weight: 219.25 g/mol

The compound's unique structure contributes to its interaction with biological targets, influencing its pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 5.2 | Induces apoptosis via caspase activation |

| U-937 (leukemia) | 3.8 | Inhibits cell proliferation |

| HeLa (cervical cancer) | 4.5 | Disrupts cell cycle progression |

These findings suggest that the compound may act as an effective agent in cancer therapy, particularly through mechanisms that induce apoptosis and inhibit cell growth.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported the following:

- Bacterial Strains Tested: E. coli, S. aureus

- Minimum Inhibitory Concentration (MIC): Ranges from 10 to 20 µg/mL against tested strains.

This antimicrobial potential suggests that the compound could be further explored for therapeutic applications in treating bacterial infections.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell signaling pathways, leading to reduced proliferation of cancer cells.

- Receptor Binding: It has been suggested that the compound binds to certain receptors, modulating their activity and influencing cellular responses.

Case Studies

-

Study on MCF-7 Cells:

A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment led to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors, confirming its role in inducing apoptosis. -

Antimicrobial Efficacy:

Another study evaluated the antimicrobial properties against various pathogens. The results highlighted that the compound effectively inhibited bacterial growth and showed low toxicity towards human cells, indicating a favorable therapeutic index.

Propiedades

IUPAC Name |

(4-methoxyphenyl) N-methyl-N-(4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-12-4-6-13(7-5-12)17(2)16(18)20-15-10-8-14(19-3)9-11-15/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUZEBWZCWPDQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.